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Compound of Interest

Compound Name: 1-Fluoro-2-methylpropan-2-amine

Cat. No.: B2884052

An In-depth Technical Guide on 1-Fluoro-2-methylpropan-2-amine

This technical guide provides a detailed overview of the chemical properties, analytical
methodologies, and a potential synthesis workflow for 1-Fluoro-2-methylpropan-2-amine, a
fluorinated amine of interest to researchers, scientists, and professionals in drug development.

Core Molecular Data

1-Fluoro-2-methylpropan-2-amine is a chemical compound with the [IUPAC name 1-fluoro-2-
methylpropan-2-amine. Its fundamental molecular properties are summarized below.

Property Value Citations

Molecular Formula C4H10FN [1][2]

Molecular Weight 91.13 g/mol [1112]
1-fluoro-2-methylpropan-2-

IUPAC Name ] [1]
amine

SMILES CC(C)(CF)N [1]
CHODSSFYKUSDHG-

InChl Key [1]

UHFFFAOYSA-N

CAS Number 112433-52-0 [2]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2884052?utm_src=pdf-interest
https://www.benchchem.com/product/b2884052?utm_src=pdf-body
https://www.benchchem.com/product/b2884052?utm_src=pdf-body
https://www.benchchem.com/product/b2884052?utm_src=pdf-body
https://www.benchchem.com/product/b2884052?utm_src=pdf-body
https://www.benchchem.com/product/b2884052?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-2-methylpropan-2-amine
https://www.chemscene.com/product/112433-52-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-2-methylpropan-2-amine
https://www.chemscene.com/product/112433-52-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-2-methylpropan-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-2-methylpropan-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-2-methylpropan-2-amine
https://www.chemscene.com/product/112433-52-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2884052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hypothetical Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of 1-
Fluoro-2-methylpropan-2-amine and its potential impurities using Liquid Chromatography-
Mass Spectrometry (LC-MS), a common technique in pharmaceutical development.[3][4]
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Analytical workflow for 1-Fluoro-2-methylpropan-2-amine.

Experimental Protocols
Quantitative Analysis by LC-MS

This protocol outlines a method for the quantitative analysis of 1-Fluoro-2-methylpropan-2-
amine and the identification of potential impurities.

Instrumentation:

e High-Performance Liquid Chromatography (HPLC) system with a UV detector.
o Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:

e Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 pm).

» Mobile Phase A: 0.1% Formic acid in Water.

o Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial
conditions.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Injection Volume: 10 pL.

Mass Spectrometry Conditions:

lonization Mode: Positive Electrospray lonization (ESI+).
Scan Range: m/z 50-500.
Capillary Voltage: 3.5 kV.

Source Temperature: 120°C.

Procedure:

Standard Preparation: Prepare a stock solution of 1-Fluoro-2-methylpropan-2-amine at 1
mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare a series of dilutions for a
calibration curve.

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in
10 mL of the 50:50 mobile phase mixture. Filter the solution through a 0.22 um syringe filter
before injection.

Analysis: Inject the prepared standards and samples into the LC-MS system.

Data Processing: Integrate the peak corresponding to 1-Fluoro-2-methylpropan-2-amine
and any impurity peaks. Use the calibration curve to quantify the amount of the main
compound and any impurities. The mass spectrometer data will aid in the tentative
identification of unknown impurities.[4]

Potential Synthesis Pathway
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The synthesis of fluorinated amines can be achieved through various organic chemistry routes.
A plausible pathway for the synthesis of 1-Fluoro-2-methylpropan-2-amine could involve the
hydrofluorination of an appropriate aziridine precursor.[5] The following diagram illustrates a
generalized logical flow for such a synthesis.
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A plausible synthetic pathway for 1-Fluoro-2-methylpropan-2-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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